

Head-to-Head Comparison: YM-58483 vs. Synta66 for CRAC Channel Inhibition

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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key CRAC Channel Inhibitors with Supporting Experimental Data.

This guide provides a detailed head-to-head comparison of two widely used small molecule inhibitors of Calcium Release-Activated Calcium (CRAC) channels: YM-58483 (also known as BTP2) and Synta66. Both compounds are instrumental in studying the physiological and pathological roles of store-operated Ca^{2+} entry (SOCE), a critical signaling pathway in numerous cell types. This comparison focuses on their mechanism of action, potency, and provides detailed experimental protocols for their evaluation.

Mechanism of Action

Both YM-58483 and Synta66 are potent blockers of CRAC channels, which are essential for sustained Ca^{2+} influx in non-excitable cells like lymphocytes. These channels are composed of the endoplasmic reticulum (ER) Ca^{2+} sensor, STIM1, and the plasma membrane pore-forming subunit, Orai1.^{[1][2]} Upon depletion of Ca^{2+} from the ER, STIM1 activates Orai1, leading to Ca^{2+} entry.

YM-58483 acts as a selective inhibitor of this process, effectively suppressing the sustained Ca^{2+} influx induced by agents like thapsigargin.^[3] Its action is specific to the CRAC channels, with less effect on voltage-operated Ca^{2+} channels.^[3]

Synta66 also directly inhibits the Orai1 channel pore, thereby blocking Ca^{2+} influx.^{[1][2]} Studies have indicated that Synta66 does not interfere with the upstream events of CRAC

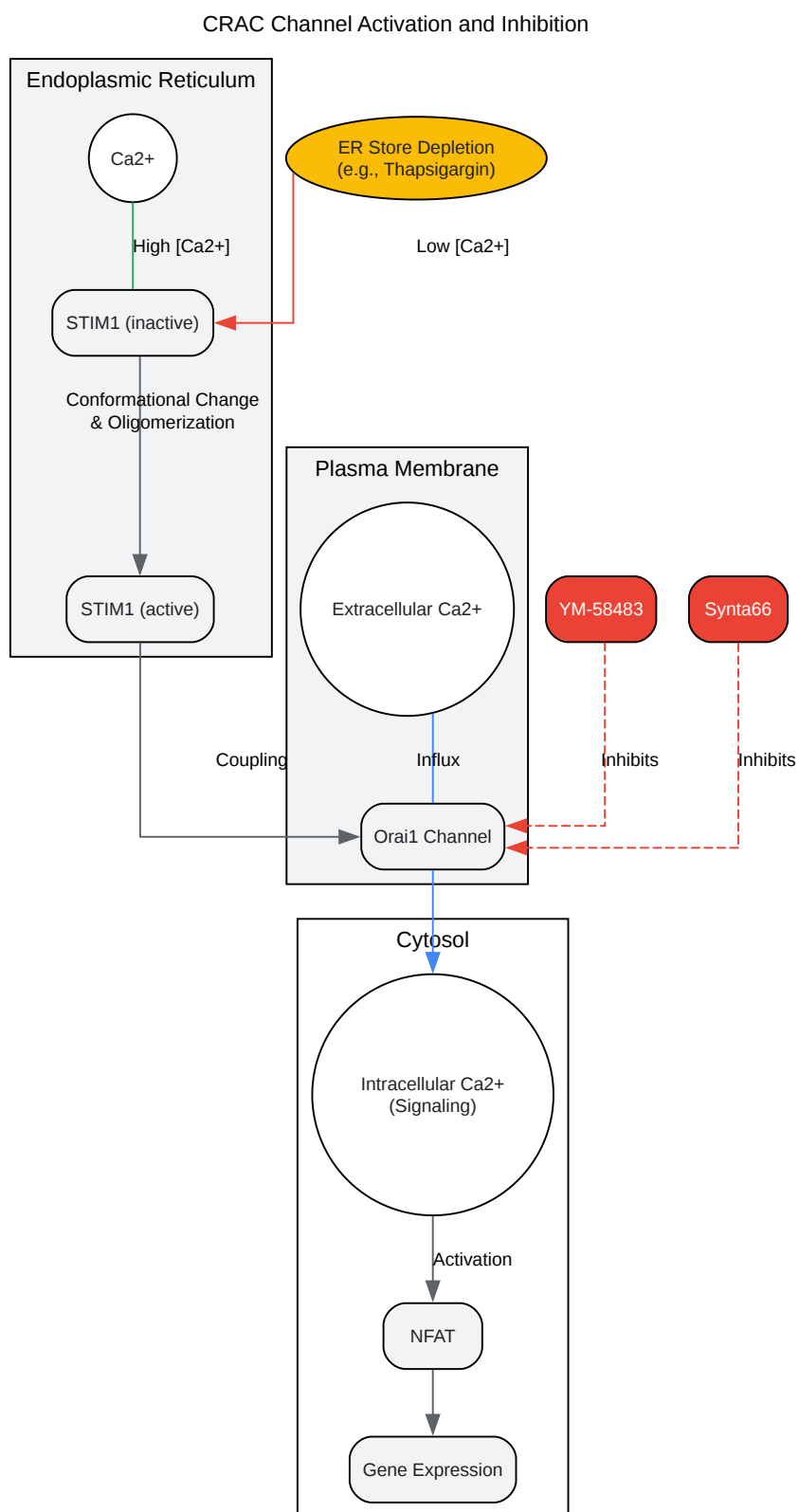
channel activation, such as the oligomerization of STIM1 or its coupling to Orai1.[1]

Quantitative Data Comparison

The potency of YM-58483 and Synta66 has been evaluated in various cell systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.

Compound	Assay	Cell Type	IC50 Value	Reference
YM-58483	Thapsigargin-induced Ca ²⁺ influx	Jurkat T cells	100 nM	[3][4][5]
T cell proliferation (MLR)	-	330 nM	[6]	
IL-5 and IL-13 production	Human peripheral blood cells	125 nM and 148 nM, respectively	[6]	
Synta66	NFAT-induced transcription	Jurkat E6-1 cells	10 nM	[7]
CRAC channel inhibition (electrophysiology)	RBL cells	~3 μM	[8]	

Signaling Pathway Diagram



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Caption: CRAC channel activation pathway and points of inhibition by YM-58483 and Synta66.

Experimental Protocols

Measurement of Store-Operated Ca^{2+} Entry (SOCE) Inhibition

This protocol describes a common method for assessing the inhibitory effect of compounds on SOCE using a fluorescent Ca^{2+} indicator.

1. Cell Preparation:

- Plate cells (e.g., Jurkat T cells) in a suitable format (e.g., 96-well black-walled plate) and allow them to adhere if necessary.
- Load cells with a Ca^{2+} -sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with a Ca^{2+} -free buffer (e.g., Hanks' Balanced Salt Solution without Ca^{2+}) to remove extracellular dye.

2. Baseline Fluorescence Measurement:

- Place the plate in a fluorescence plate reader.
- Measure the baseline fluorescence intensity for a period to establish a stable signal.

3. Store Depletion and Compound Incubation:

- To deplete ER Ca^{2+} stores, add a SERCA pump inhibitor such as thapsigargin (typically 1-2 μM) to the cells in the Ca^{2+} -free buffer.
- To test the effect of the inhibitors, pre-incubate the cells with various concentrations of YM-58483 or Synta66 for 10-20 minutes before and during store depletion.

4. Measurement of Ca^{2+} Influx:

- Initiate Ca^{2+} influx by adding a solution containing CaCl_2 to the wells to restore extracellular Ca^{2+} .

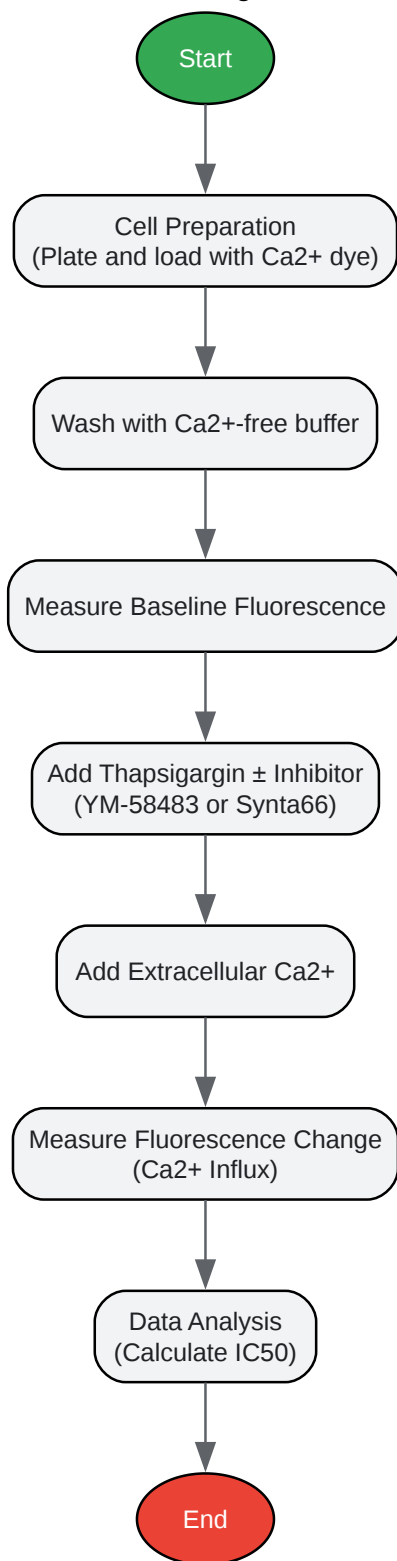
- Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca^{2+} through CRAC channels.

5. Data Analysis:

- The magnitude of SOCE can be quantified by measuring the peak fluorescence intensity or the area under the curve after the addition of CaCl_2 .
- To determine the IC_{50} value, plot the inhibition of the Ca^{2+} influx (as a percentage of the control) against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.

Experimental Workflow Diagram

Workflow for Measuring SOCE Inhibition

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Caption: A generalized workflow for assessing CRAC channel inhibition using a fluorescence-based assay.

Conclusion

Both YM-58483 and Synta66 are valuable tools for the investigation of CRAC channel function. YM-58483 has been extensively characterized and demonstrates potent inhibition of SOCE and downstream T-cell responses.[6][9] Synta66 is also a potent inhibitor that acts directly on the Orai1 pore and is useful for dissecting the molecular mechanisms of CRAC channel gating.[1][7] The choice between these compounds may depend on the specific experimental context, cell type, and desired molecular target interaction. The provided data and protocols offer a foundation for researchers to make informed decisions and design robust experiments in the study of store-operated Ca^{2+} entry.

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